molecular formula C6H8O4 B1364751 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid CAS No. 89533-85-7

4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid

Cat. No.: B1364751
CAS No.: 89533-85-7
M. Wt: 144.12 g/mol
InChI Key: WXUISPWOIMGQAO-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is a heterocyclic organic compound with a furan ring structure It is characterized by the presence of a methyl group at the 4-position, a keto group at the 5-position, and a carboxylic acid group at the 3-position

Biochemical Analysis

Biochemical Properties

4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in the β-oxidation of long-chain fatty acids. This interaction is crucial for regulating lipid metabolism, particularly in skeletal muscle . Additionally, this compound has been shown to inhibit fatty acid synthase, further influencing lipid metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CPT-1 in hepatocytes leads to increased β-oxidation of fatty acids, which can impact energy production and lipid homeostasis . Additionally, the inhibition of fatty acid synthase by this compound can lead to reduced lipid synthesis, affecting cellular lipid levels and overall metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and activation. It activates CPT-1 by overcoming the inhibitory effects of malonyl CoA, a physiological repressor of CPT-1 . This activation does not involve the displacement of bound malonyl CoA, indicating a unique mechanism of action . Additionally, the inhibition of fatty acid synthase by this compound involves binding to the enzyme’s active site, preventing the synthesis of fatty acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged effects on cellular function . Long-term exposure to the compound can lead to sustained activation of CPT-1 and inhibition of fatty acid synthase, resulting in lasting changes in lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates CPT-1 and inhibits fatty acid synthase without causing adverse effects . At higher doses, toxic effects may be observed, including disruptions in lipid metabolism and potential damage to liver and muscle tissues . It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as CPT-1 and fatty acid synthase, influencing the β-oxidation of fatty acids and lipid synthesis . These interactions can affect metabolic flux and metabolite levels, leading to changes in energy production and lipid homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical effects and overall activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methyl-2,3-dioxobutanoic acid with a suitable nucleophile can lead to the formation of the desired furan ring structure. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylene-2-octyl-5-oxo-tetrahydro-furan-3-carboxylic acid: Similar in structure but with a longer alkyl chain.

    Methyl 4-oxotetrahydrofuran-3-carboxylate: A methyl ester derivative with similar reactivity.

Uniqueness

4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4-methyl-5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-4(5(7)8)2-10-6(3)9/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUISPWOIMGQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(COC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396770
Record name 4-Methyl-5-oxooxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89533-85-7
Record name 4-Methyl-5-oxooxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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